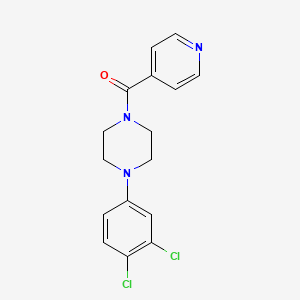
N-(3-butoxypropyl)-4-methoxybenzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines in the presence of a base. For example, the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides demonstrates the versatility of sulfonamide chemistry. The process involves sulfonation, N-sulfonation, protection of nitrogen, deprotection, and alkylation steps to yield the desired sulfonamide compounds (Kurosawa, Kan, & Fukuyama, 2003).
Molecular Structure Analysis
The molecular structure of sulfonamides, including N-(3-butoxypropyl)-4-methoxybenzenesulfonamide, can be analyzed through crystallography and spectroscopy. The crystal structures of related sulfonamides reveal supramolecular architectures controlled by C—H⋯πaryl interactions and C—H⋯O intermolecular interactions, forming two-dimensional and three-dimensional architectures, respectively (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides, including N-(3-butoxypropyl)-4-methoxybenzenesulfonamide, participate in a variety of chemical reactions. They can undergo electrophilic fluorination, which enhances their reactivity and introduces fluorine atoms into the molecule, as seen in the use of sterically demanding electrophilic fluorinating reagents (Yasui et al., 2011).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, can be determined through spectroscopic and crystallographic methods. For instance, the monomer and dimer structures of related sulfonamides have been analyzed to understand their intermolecular interactions, which significantly affect their physical properties (Karakaya et al., 2015).
Chemical Properties Analysis
The chemical properties of sulfonamides include their reactivity towards nucleophiles, stability under various conditions, and ability to form complexes with metals or other organic molecules. Lewis acid-promoted reactions and the versatility of sulfonamides in the preparation of secondary amines and protection of amines are notable examples of their chemical behavior (Engler & Scheibe, 1998); (Fukuyama, Jow, & Cheung, 1995).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterizations
Researchers have synthesized and characterized novel compounds including N-(3-(4-methoxybenzyl)-5-(4-chorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide, leading to the development of new metallophthalocyanines with unique electrochemical and spectroelectrochemical properties. These compounds demonstrate significant potential in material science for applications such as sensors and electrochemical devices due to their reversible redox behaviors and electron transfer characteristics (Kantekin et al., 2015).
Antitumor Applications
The array-based study of sulfonamides, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, has revealed their potential as antitumor agents. These compounds exhibit potent cell cycle inhibition and have progressed to clinical trials, highlighting their relevance in cancer research and treatment (Owa et al., 2002).
Enzyme Inhibition and Antimicrobial Activity
New 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been synthesized and evaluated for their cytotoxicity and enzyme inhibitory effects, including carbonic anhydrase inhibition. Some derivatives have shown strong inhibition, suggesting their utility in designing new therapeutic agents for diseases like glaucoma or as antimicrobial agents (Gul et al., 2016).
Sensor Development
The development of sensors based on sulfonamide compounds, such as the creation of a highly efficient Co2+ ions sensor using N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide), showcases the application of these compounds in environmental monitoring and detection of heavy metal pollution (Sheikh et al., 2016).
Alzheimer’s Disease Research
Sulfonamides derived from 4-methoxyphenethylamine have been explored for their potential in treating Alzheimer’s disease through acetylcholinesterase inhibition. These studies contribute to the search for novel therapeutic agents to combat neurodegenerative diseases (Abbasi et al., 2018).
Eigenschaften
IUPAC Name |
N-(3-butoxypropyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-3-4-11-19-12-5-10-15-20(16,17)14-8-6-13(18-2)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUYLAIZYBQESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Butoxypropyl)-4-methoxy-1-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)
![8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627539.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4627541.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B4627543.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4627548.png)
![N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4627554.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4627567.png)
![N-allyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4627569.png)
![4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4627576.png)
![4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide](/img/structure/B4627580.png)

![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4627591.png)
